

Solubility Profile of Methyl N-acetylantranilate in Water and Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl N-acetylantranilate**

Cat. No.: **B181298**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **methyl N-acetylantranilate** (also known as methyl 2-acetamidobenzoate) in two common solvents: water and ethanol. This information is critical for applications in pharmaceutical formulations, flavor and fragrance development, and various research settings where precise solubility data is essential for experimental design and product development.

Data Presentation: Quantitative Solubility

The solubility of **methyl N-acetylantranilate** varies significantly between aqueous and alcoholic media, a factor primarily dictated by the polarity of the solvent and the solute. The available quantitative and qualitative data are summarized below.

Solvent	Solubility	Temperature	Data Type	Reference
Water	1850 mg/L (or 1.85 g/L)	Not Specified	Experimental	[1]
Water	1847 mg/L (or 1.847 g/L)	25 °C	Estimated	[1]
Ethanol	Soluble	Not Specified	Qualitative	[2][3]

Experimental Protocols for Solubility Determination

While the specific experimental conditions for the cited data are not detailed in the available literature, a standard and widely accepted method for determining the solubility of a crystalline organic compound like **methyl N-acetylantranilate** is the Shake-Flask Method. This method is suitable for generating reliable solubility data.

Principle of the Shake-Flask Method

The shake-flask method involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined analytically.

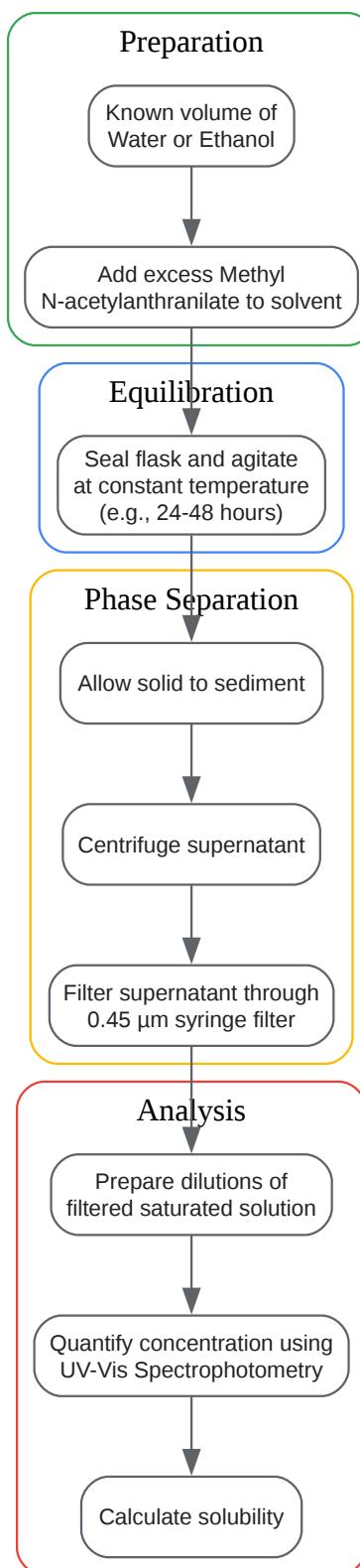
Detailed Methodology

1. Materials and Equipment:

- **Methyl N-acetylantranilate** (high purity)
- Solvent (distilled water or absolute ethanol)
- Glass flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)
- Orbital shaker or magnetic stirrer with a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.45 µm pore size)
- Analytical balance
- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

2. Procedure:

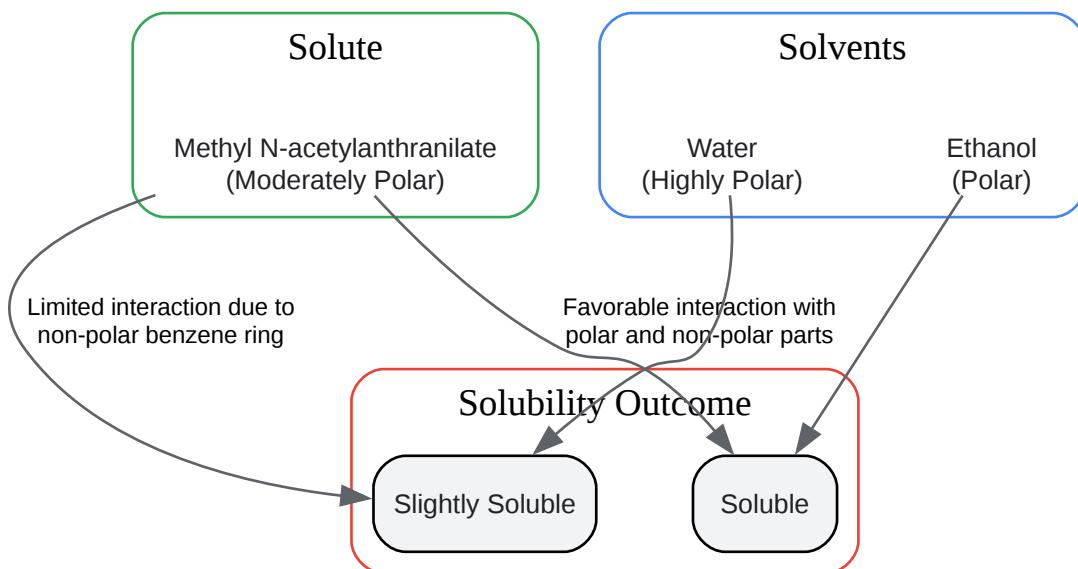
- Preparation of Supersaturated Solution: An excess amount of crystalline **methyl N-acetylantranilate** is added to a known volume of the solvent (water or ethanol) in a glass


flask. The excess solid is crucial to ensure that the solution reaches saturation.

- **Equilibration:** The flasks are sealed and placed in a temperature-controlled orbital shaker or on a magnetic stirrer. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the time required to reach a stable concentration.
- **Phase Separation:** After equilibration, the flasks are allowed to stand to allow the undissolved solid to sediment. To ensure complete removal of undissolved particles, the supernatant is then centrifuged at a high speed.
- **Sample Collection and Filtration:** A sample of the clear supernatant is carefully withdrawn using a pipette and immediately filtered through a syringe filter to remove any remaining microparticles.
- **Dilution:** The filtered saturated solution is accurately diluted with the respective solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification using UV-Vis Spectrophotometry:**
 - **Calibration Curve:** A series of standard solutions of **methyl N-acetylantranilate** with known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λ_{max}). A calibration curve of absorbance versus concentration is then plotted.
 - **Sample Analysis:** The absorbance of the diluted sample is measured under the same conditions as the standards.
 - **Calculation:** The concentration of **methyl N-acetylantranilate** in the diluted sample is determined from the calibration curve. The solubility is then calculated by taking the dilution factor into account.

Visualizations

Experimental Workflow for Solubility Determination


The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of **methyl N-acetylantranilate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Molecular Interactions and Solubility Principle

The difference in solubility of **methyl N-acetylantranilate** in water and ethanol can be explained by the "like dissolves like" principle, which is based on the polarity of the molecules.

[Click to download full resolution via product page](#)

Caption: Principle of "Like Dissolves Like" for **Methyl N-acetylantranilate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acetyl methyl anthranilate, 2719-08-6 [thegoodsentscompany.com]
- 2. Methyl n-acetylantranilate | C10H11NO3 | CID 17623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl N-acetylantranilate|CAS 2719-08-6 [benchchem.com]
- To cite this document: BenchChem. [Solubility Profile of Methyl N-acetylantranilate in Water and Ethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b181298#methyl-n-acetylanthranilate-solubility-in-water-and-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com